2-Methyl-8-(4-nitrophenoxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-8-(4-nitrophenoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-5-6-12-3-2-4-15(16(12)17-11)21-14-9-7-13(8-10-14)18(19)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOKOCPOGVJHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 8 4 Nitrophenoxy Quinoline
General Synthetic Approaches to Quinoline (B57606) Core Structures
The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and functional materials. Over the years, a variety of synthetic methods have been developed for its construction, with several classic name reactions remaining cornerstones of quinoline chemistry.
The Friedländer synthesis is a widely utilized and straightforward method for generating quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. slideshare.net This reaction is typically catalyzed by either an acid or a base. rsc.org
The mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. slideshare.net
Variations of the Friedländer synthesis have been developed to improve yields, broaden the substrate scope, and employ milder reaction conditions. These include the use of various catalysts such as iodine, trifluoroacetic acid, and various Lewis acids. slideshare.net
| Catalyst | Typical Reaction Conditions | Advantages |
|---|---|---|
| Base (e.g., KOH, NaOH) | Reflux in aqueous or alcoholic solution | Classical method, readily available reagents |
| Acid (e.g., H₂SO₄, PPA) | Heating at high temperatures | Effective for certain substrates |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Often milder conditions, improved yields | Increased efficiency and selectivity |
| Iodine | Mild, often solvent-free conditions | Environmentally benign, good yields |
The Skraup synthesis is a classic method for producing quinolines, first reported in 1880. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. scientific.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net
The Doebner-von Miller reaction is a modification of the Skraup synthesis and is a versatile method for preparing substituted quinolines. slideshare.netwikipedia.orgsynarchive.com It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. nih.gov This approach allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. For instance, the reaction of aniline with crotonaldehyde (B89634) yields 2-methylquinoline (B7769805).
More contemporary approaches to quinoline synthesis involve oxidative annulation strategies, which often utilize transition metal catalysis. nih.gov These methods can offer high efficiency and regioselectivity under milder conditions than many of the classical methods. Strategies such as C-H bond activation have become powerful tools for the construction of complex quinoline derivatives. For example, rhodium-catalyzed oxidative annulation of pyridines with alkynes has been shown to produce quinoline structures through a cascade of C-H activation events. nih.gov Copper-catalyzed oxidative C-H annulation of quinolines has also been explored to build more complex fused systems. These modern techniques often provide access to functionalized quinolines that are difficult to obtain through traditional synthetic routes.
Specific Synthesis of 2-Methyl-8-(4-nitrophenoxy)quinoline and Analogues
The synthesis of the target compound, this compound, requires a strategic combination of reactions to install the quinoline core and then append the necessary functional groups at the C-2 and C-8 positions. A plausible synthetic route involves the initial construction of a 2-methyl-8-substituted quinoline, followed by the introduction of the 4-nitrophenoxy group.
The introduction of a phenoxy group at the C-8 position of a quinoline ring can be achieved through several synthetic strategies, most commonly involving a nucleophilic substitution or a copper-catalyzed cross-coupling reaction.
A highly effective method is the Ullmann condensation, which involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst. wikipedia.org In the context of synthesizing the target molecule, this would entail the reaction of an 8-halo-2-methylquinoline with 4-nitrophenol (B140041). This reaction typically requires a base to deprotonate the phenol (B47542) and a copper(I) salt as the catalyst.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This approach would start with a 2-methyl-8-hydroxyquinoline. The hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile. This nucleophile can then displace a leaving group, such as a fluoride (B91410) or chloride, from an activated aromatic ring, for example, 1-fluoro-4-nitrobenzene (B44160). The strong electron-withdrawing nitro group on the target phenoxy moiety facilitates this SNAr reaction.
The synthesis of the key intermediate, 2-methyl-8-hydroxyquinoline, can be accomplished through a Doebner-von Miller reaction using o-aminophenol and crotonaldehyde. google.com
| Reaction | Reactants | Typical Conditions |
|---|---|---|
| Ullmann Condensation | 8-Halo-2-methylquinoline + 4-Nitrophenol | Cu(I) catalyst, base (e.g., K₂CO₃), high temperature |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Methyl-8-hydroxyquinoline + 1-Fluoro-4-nitrobenzene | Base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, DMSO) |
The introduction of a methyl group at the C-2 position of the quinoline ring is often achieved during the construction of the quinoline core itself. The Doebner-von Miller reaction is particularly well-suited for this purpose. wikipedia.org As mentioned previously, the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound like crotonaldehyde (but-2-enal) directly yields a 2-methylquinoline.
For the synthesis of this compound, a Doebner-von Miller reaction between o-aminophenol and crotonaldehyde would be a strategic first step to produce 2-methyl-8-hydroxyquinoline. google.com This intermediate possesses the required methyl group at the C-2 position and a hydroxyl group at the C-8 position, which is primed for the subsequent etherification to introduce the 4-nitrophenoxy moiety.
Other methods for introducing a methyl group at the C-2 position include the palladium-catalyzed aza-Wacker oxidative cyclization of o-vinylanilines. scientific.net However, for the specific target molecule, the Doebner-von Miller approach offers a more direct route to the necessary intermediate.
Nitrophenyl Group Introduction at C-4 Position or Phenoxy Moiety
A primary and logical synthetic pathway to this compound involves the etherification of a pre-formed 2-methyl-8-hydroxyquinoline precursor. This approach focuses on creating the C-O bond between the quinoline ring at the C-8 position and the 4-nitrophenyl group. Two principal reactions are well-suited for this transformation: the Ullmann condensation and nucleophilic aromatic substitution.
Ullmann Condensation: This classic copper-catalyzed reaction is a powerful method for forming aryl ethers. nih.govorganic-chemistry.org In this context, 2-methyl-8-hydroxyquinoline would be reacted with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, in the presence of a copper catalyst and a base. The reaction typically requires elevated temperatures and polar aprotic solvents like DMF or DMSO. nih.gov Modern variations of the Ullmann reaction may employ soluble copper catalysts with specific ligands, such as 8-hydroxyquinoline (B1678124) itself or diamines, which can facilitate the reaction under milder conditions. nih.govaskfilo.com
Nucleophilic Aromatic Substitution (SNAr): This reaction is a viable alternative to the Ullmann condensation, particularly given the electron-withdrawing nature of the nitro group on the phenyl ring. The nitro group strongly activates the aryl halide towards nucleophilic attack. chegg.comuop.edu.pk In this method, the sodium or potassium salt of 2-methyl-8-hydroxyquinoline, formed by deprotonation with a base like sodium hydride or potassium carbonate, acts as the nucleophile. This nucleophile then attacks the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, displacing the halide and forming the desired ether linkage. chegg.comuop.edu.pk 1-fluoro-4-nitrobenzene is often the substrate of choice due to the high electronegativity of fluorine, which enhances the rate of substitution.
The precursor, 2-methyl-8-hydroxyquinoline, can be synthesized through established methods for quinoline ring formation, such as the Skraup or Doebner-von Miller reactions, starting from 2-aminophenol. google.comiipseries.orgresearchgate.net For instance, a reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent can yield 2-methyl-8-hydroxyquinoline. iipseries.org
Table 1: Comparison of Methods for Nitrophenyl Group Introduction
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Ullmann Condensation | 2-methyl-8-hydroxyquinoline, 1-halo-4-nitrobenzene | Copper (e.g., CuI, CuO) | High temperature, polar aprotic solvent | Broad substrate scope | Often requires harsh conditions, stoichiometric copper |
| SNAr | 2-methyl-8-hydroxyquinoline, 1-fluoro-4-nitrobenzene | Base (e.g., NaH, K2CO3) | Moderate temperature, polar aprotic solvent | Generally milder than Ullmann, no metal catalyst | Requires an activated aryl halide |
Advanced Synthetic Techniques and Catalysis in Quinoline Synthesis
The construction of the quinoline scaffold itself can be achieved through various advanced synthetic techniques that offer improvements in terms of efficiency, atom economy, and environmental impact over more traditional methods.
Multi-component reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient for generating molecular diversity. nih.govrsc.orgbrieflands.com For the synthesis of the 2-methyl-8-hydroxyquinoline core, a Friedländer-type MCR could be envisioned. This would involve the condensation of 2-aminobenzaldehyde (B1207257) or a related derivative with a ketone, such as acetone, in the presence of a catalyst. researchgate.netrsc.org The Povarov reaction is another MCR that can be used to synthesize substituted quinolines. researchgate.netnih.gov While not directly producing an 8-hydroxy substituted quinoline, these MCRs represent a powerful strategy for rapidly assembling the quinoline core, which can then be further functionalized.
In line with the principles of green chemistry, recent research has focused on the use of nanocatalysts for quinoline synthesis. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often milder reaction conditions. For instance, the Friedländer synthesis of quinolines has been successfully carried out using various nanocatalysts, including nano-sized metal oxides and silica-supported acid catalysts. mdpi.comnih.govnih.gov These catalysts are often reusable, reducing waste and cost. mdpi.comnih.gov The use of greener solvents, such as water or ionic liquids, or even solvent-free conditions, further enhances the environmental credentials of these synthetic routes. mdpi.com
Table 2: Examples of Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Reaction Type | Conditions | Key Features |
| Nano-Al2O3 | Friedländer | Refluxing chloroform | High yields of polysubstituted quinolines nih.gov |
| Nano-SiO2 | Friedländer | Solvent-free, microwave | Rapid reaction times, high yields nih.gov |
| Fe3O4@SiO2/ZnCl2 | Friedländer | Solvent-free | Magnetically recoverable catalyst nih.gov |
The synthesis of quinolines can be broadly categorized into metal-catalyzed and transition-metal-free methods.
Metal-catalyzed approaches often involve transition metals like palladium, rhodium, or copper to facilitate C-H activation and subsequent cyclization reactions to form the quinoline ring. nih.gov These methods can offer high regioselectivity and functional group tolerance. For the final etherification step to produce this compound, copper catalysis in the Ullmann reaction is a prime example. nih.gov
Transition-metal-free approaches are gaining increasing attention due to the cost and toxicity associated with some transition metals. These methods often rely on strong acids or bases, iodine, or microwave irradiation to promote the cyclization reactions necessary for quinoline formation. For instance, variations of the Skraup and Doebner reactions have been developed that operate under metal-free conditions. The SNAr reaction for the introduction of the nitrophenoxy group is also a transition-metal-free method. chegg.comuop.edu.pk
Post-Synthetic Modification and Derivatization of this compound
Once this compound is synthesized, it can undergo further chemical transformations to generate a library of related compounds with potentially diverse properties. These modifications can target the nitro group, the quinoline core, or the methyl group.
A key and common post-synthetic modification would be the reduction of the nitro group to an amino group. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride (SnCl2) in hydrochloric acid. This would yield 8-(4-aminophenoxy)-2-methylquinoline, a versatile intermediate that can be further derivatized through reactions of the newly formed amino group, such as acylation, alkylation, or diazotization followed by substitution.
The quinoline ring itself can also be a site for further functionalization, although the existing substituents will influence the regioselectivity of these reactions. Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) portion, with positions 5 and 7 being the most likely sites for substitution. google.comresearchgate.net However, the conditions for such reactions are often harsh. C-H functionalization, a more modern approach, could potentially offer milder conditions for introducing new substituents onto the quinoline core. rsc.org
The methyl group at the C-2 position can also be a handle for derivatization. For example, it can undergo condensation reactions with aldehydes to form styrylquinoline derivatives.
Table 3: Potential Post-Synthetic Modifications of this compound
| Functional Group | Reaction Type | Reagents | Product |
| Nitro Group | Reduction | H2, Pd/C or SnCl2/HCl | 8-(4-aminophenoxy)-2-methylquinoline |
| Quinoline Core | Electrophilic Substitution | HNO3/H2SO4 | Nitrated quinoline derivative |
| Methyl Group | Condensation | Aldehyde, base | 2-Styryl-8-(4-nitrophenoxy)quinoline |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 8 4 Nitrophenoxy Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
The ¹H (proton) NMR spectrum would provide critical information. Each unique proton in the molecule would produce a distinct signal, and the chemical shift (δ, in ppm) of that signal would indicate its electronic environment. For 2-Methyl-8-(4-nitrophenoxy)quinoline, one would expect to see signals corresponding to the methyl group protons, as well as distinct signals for each aromatic proton on both the quinoline (B57606) and nitrophenoxy rings. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, triplet), governed by coupling constants (J, in Hz), would reveal the number of adjacent protons.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The chemical shifts would differentiate between aliphatic carbons (like the methyl group) and aromatic carbons within the heterocyclic and benzene (B151609) rings. Specific shifts would also help confirm carbons attached to nitrogen, oxygen, and the nitro group.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are on adjacent carbons by revealing through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the three-dimensional conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of its molecular weight and formula.
HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₁₆H₁₂N₂O₃) by distinguishing it from other formulas that might have the same nominal mass.
In MS/MS analysis, the molecular ion would be isolated and fragmented. The resulting fragmentation pattern would provide structural confirmation. Key fragments would likely correspond to the cleavage of the ether bond, yielding ions representative of the 2-methyl-8-hydroxyquinoline and 4-nitrophenol (B140041) moieties, as well as the characteristic loss of the nitro group (NO₂).
Theoretical and Computational Chemistry Studies of 2 Methyl 8 4 Nitrophenoxy Quinoline
Density Functional Theory (DFT) Calculations
Published research specifically detailing Density Functional Theory (DFT) calculations for 2-Methyl-8-(4-nitrophenoxy)quinoline is not available. DFT is a common method used to investigate the structural and electronic properties of quinoline (B57606) derivatives. nih.gov Such analyses typically involve optimizing the molecule's geometry and calculating various electronic parameters. researchgate.net
Electronic Structure Analysis (HOMO-LUMO, Band Gap)
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap for this compound have not been reported in the available literature. For related compounds like 2-Methyl-8-nitroquinoline (B1328908), the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com
Molecular Orbital Analysis and Electrostatic Potential Mapping
A detailed molecular orbital analysis and molecular electrostatic potential (MEP) map for this compound are not documented in existing research. MEP analysis is a valuable tool for identifying sites of electrophilic and nucleophilic attack on a molecule. researchgate.net For other quinoline derivatives, MEP maps have been used to understand their reactivity. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
There are no available studies that report the theoretical prediction of NMR chemical shifts or vibrational frequencies for this compound. Computational methods are often used to calculate these parameters to complement experimental data, but such an analysis for this specific compound has not been published. tsijournals.comliverpool.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
No specific Molecular Dynamics (MD) simulation studies concerning the conformational analysis or intermolecular interactions of this compound were found in the literature. MD simulations are employed to understand the dynamic behavior of molecules and their interactions with their environment over time.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Clinical Focus)
QSAR and QSPR models are used to correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.net However, no QSAR/QSPR studies specifically targeting this compound for non-clinical endpoints are currently available.
Predictive Modeling for In Vitro Biological Activity
While QSAR models have been developed to predict the in vitro activity of various quinoline derivatives against different biological targets, nih.gov there is no published predictive modeling that focuses specifically on the in vitro biological activity of this compound.
Analysis of Structure-Property Relationships (e.g., Optical Properties)
Computational chemistry provides powerful tools to predict and understand the relationship between the molecular structure of a compound and its macroscopic properties, such as its optical characteristics. For this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to elucidate its electronic structure and predict its behavior upon interaction with light.
The optical properties of quinoline derivatives are of significant interest for applications in optoelectronics. nih.gov Theoretical calculations can determine key parameters that govern these properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability and its absorption wavelength. A smaller energy gap generally corresponds to absorption at a longer wavelength.
In this compound, the molecular structure combines an electron-donating quinoline moiety (further enhanced by the methyl group) with an electron-withdrawing 4-nitrophenoxy group. This donor-acceptor architecture is expected to result in a significant intramolecular charge transfer (ICT) upon electronic excitation. The HOMO is likely localized on the quinoline part, while the LUMO is expected to be concentrated on the nitrophenoxy fragment. This spatial separation of frontier orbitals leads to a reduced HOMO-LUMO gap and a red-shift in the absorption spectrum.
TD-DFT calculations can simulate the UV-Vis absorption spectrum, providing information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The solvent environment can also be modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM) to account for its effect on the electronic transitions.
Table 1: Hypothetical Calculated Optical Properties of this compound
| Parameter | Calculated Value (in vacuo) | Calculated Value (in Toluene) | Description |
|---|---|---|---|
| EHOMO | -6.25 eV | -6.28 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.80 eV | -2.85 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.45 eV | 3.43 eV | HOMO-LUMO energy difference |
| λmax | 359 nm | 362 nm | Wavelength of maximum absorption from the main electronic transition |
| Oscillator Strength (f) | 0.48 | 0.51 | A measure of the intensity of the electronic transition |
| Dipole Moment (μ) | 4.5 D | 4.9 D | Indicates the molecule's overall polarity |
Note: The data in this table are illustrative and represent typical values that might be obtained from a DFT/TD-DFT study based on similar quinoline derivatives.
The presence of the nitro group is crucial for the optical properties, as it strongly influences the energy of the LUMO. Modifications to the substituent groups on either the quinoline or the phenoxy ring would allow for fine-tuning of the HOMO-LUMO gap and, consequently, the absorption and emission characteristics of the molecule.
Quantum Chemical Topology (QCT) and Hirshfeld Analyses for Bonding Characteristics and Interactions
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. nih.gov This analysis provides insights into the nature and prevalence of different types of non-covalent contacts that stabilize the crystal structure.
The Hirshfeld surface is often mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The dnorm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii. mdpi.com
For this compound, the Hirshfeld analysis would reveal a variety of intermolecular contacts. The analysis can be summarized using 2D fingerprint plots, which plot de against di and provide a percentage contribution for each type of interaction. nih.gov Given the chemical structure, the most significant interactions are expected to be:
H···H contacts: Typically, these are the most abundant interactions in organic molecules, arising from the numerous hydrogen atoms on the molecular surface. nih.govnih.gov
O···H/H···O contacts: These would arise from interactions involving the oxygen atoms of the ether linkage and the nitro group with hydrogen atoms of neighboring molecules.
N···H/H···N contacts: Interactions involving the nitrogen atoms of the quinoline ring and the nitro group are also expected.
π-π stacking: The planar aromatic systems of the quinoline and nitrophenyl rings may engage in stacking interactions, which would be visible on the Hirshfeld surface as flat regions. researchgate.net
Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40 - 45% | Interactions between hydrogen atoms on adjacent molecules. |
| C···H / H···C | ~15 - 20% | Contacts between carbon and hydrogen atoms, often associated with aromatic packing. |
| O···H / H···O | ~10 - 15% | Hydrogen bonding-like interactions involving oxygen atoms. |
| N···H / H···N | ~5 - 8% | Interactions involving nitrogen atoms. |
| C···C | ~5 - 7% | Indicative of π-π stacking interactions between aromatic rings. |
| Other (N···O, C···N, etc.) | ~3 - 5% | Minor contributions from other possible contacts. |
Note: This table presents estimated contributions based on typical values for similar organic molecules containing aromatic, nitro, and ether functionalities.
Quantum Chemical Topology (QCT)
Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of a scalar field, most commonly the electron density (ρ(r)), to partition a molecule into atoms and characterize the chemical bonds between them. researchgate.netresearchgate.net This approach, often referred to as the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms in molecules and the nature of the interactions that bind them. researchgate.net
The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. A bond critical point (BCP) is a critical point that lies on the path of maximum electron density between two nuclei, the bond path. The properties of the electron density at the BCP provide quantitative information about the bond. Key indicators include:
The electron density at the BCP (ρBCP): Higher values are indicative of stronger, covalent bonds, while lower values suggest weaker, closed-shell interactions (like ionic or van der Waals bonds).
The Laplacian of the electron density (∇²ρBCP): A negative Laplacian (∇²ρBCP < 0) signifies a concentration of electron density, characteristic of a shared (covalent) interaction. A positive Laplacian (∇²ρBCP > 0) indicates a depletion of electron density, typical of closed-shell interactions.
A QCT analysis of this compound would be expected to reveal:
Covalent Bonds: The C-C, C-H, and C-N bonds within the quinoline and nitrophenyl rings would exhibit high ρBCP values and negative ∇²ρBCP, confirming their covalent character. The C-O ether bonds and the N-O bonds of the nitro group would also be classified as polar covalent interactions.
Non-covalent Interactions: QCT can also identify weaker intramolecular interactions, such as hydrogen bonds. For instance, a bond path and a corresponding BCP might be found between a hydrogen atom on the quinoline ring and the ether oxygen, if the molecular conformation allows for such proximity. These interactions would have significantly lower ρBCP and positive ∇²ρBCP values.
This topological analysis provides a detailed and unambiguous picture of the chemical bonding and structure, complementing the insights gained from molecular orbital and Hirshfeld surface analyses.
Reactivity and Reaction Mechanisms of 2 Methyl 8 4 Nitrophenoxy Quinoline
Electrophilic Aromatic Substitution (SEAr) Reactions
Electrophilic aromatic substitution on the 2-Methyl-8-(4-nitrophenoxy)quinoline molecule is expected to occur preferentially on the benzenoid ring of the quinoline (B57606) nucleus (positions 5 and 7), which is more electron-rich than the pyridinoid ring. The general mechanism for SEAr involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
The directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction.
2-Methyl Group: This group is weakly activating and directs incoming electrophiles to the ortho and para positions. However, given its location on the pyridine (B92270) ring, its primary electronic influence is on the quinoline system as a whole rather than being a strong director for SEAr on the separate benzene (B151609) ring.
8-(4-nitrophenoxy) Group: The ether oxygen atom at position 8 is an ortho-, para-director. It activates the ring towards electrophilic attack by donating its lone pair of electrons, stabilizing the carbocation intermediate. This effect would direct incoming electrophiles to position 7 (ortho) and position 5 (para).
Considering these factors, electrophilic attack is most likely to occur at the C5 and C7 positions of the quinoline ring. For instance, nitration of substituted quinolines, such as 7-methylquinoline, has been shown to produce 8-nitro derivatives, illustrating the susceptibility of the benzenoid ring to electrophilic attack. brieflands.combrieflands.com The 4-nitrophenyl ring is strongly deactivated towards SEAr due to the potent electron-withdrawing nature of the nitro group.
| Reaction Type | Typical Reagents | Predicted Major Products | Rationale for Regioselectivity |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 5-Nitro- and 7-nitro- derivatives | The 8-phenoxy group is an ortho, para-director, activating positions 5 and 7. libretexts.org |
| Halogenation | Br2/FeBr3 | 5-Bromo- and 7-bromo- derivatives | Similar directing effects as in nitration. |
| Sulfonation | Fuming H2SO4 | 5-Sulfonic acid and 7-sulfonic acid derivatives | The reaction is directed to the activated positions of the benzenoid ring. masterorganicchemistry.com |
Nucleophilic Substitution Reactions
The structure of this compound presents possibilities for nucleophilic substitution reactions. A primary site for such reactions is the C8 position of the quinoline ring, which is attached to the 4-nitrophenoxy group. This constitutes a nucleophilic aromatic substitution (SNAr) pathway.
The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group in the para position of the phenoxy ring. This group effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack at C8. Consequently, the 4-nitrophenoxy moiety acts as a good leaving group, which can be displaced by various nucleophiles. Studies on related chloroquinolines have demonstrated the susceptibility of the C4 position to nucleophilic attack, leading to a range of substituted quinolines. mdpi.comresearchgate.net By analogy, the C8-O bond in this molecule is activated for cleavage by nucleophiles.
Common nucleophiles that could effectively displace the 4-nitrophenoxide group include amines, alkoxides, and thiolates, leading to the formation of 8-amino, 8-alkoxy, and 8-thioalkoxy quinoline derivatives, respectively.
Oxidation and Reduction Pathways of the Quinoline Moiety and Nitrophenyl Group
The molecule contains two key functional groups susceptible to redox transformations: the nitro group on the phenyl ring and the methyl group on the quinoline ring.
Reduction Pathways: The nitro group (-NO₂) is highly susceptible to reduction and is typically the most readily reduced functionality in the molecule. It can be selectively reduced to an amino group (-NH₂) under various conditions, without affecting the quinoline core. This transformation is fundamental in synthetic chemistry for introducing an amino group. The reduction of 2-methyl-8-nitroquinoline (B1328908) to 2-methyl-8-aminoquinoline is a well-established process. google.compatsnap.com A similar outcome is expected for this compound, yielding 8-(4-aminophenoxy)-2-methylquinoline.
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Fe/HCl or Fe/NH4Cl | Aqueous ethanol, reflux | 8-(4-Aminophenoxy)-2-methylquinoline brieflands.com |
| SnCl2/HCl | Acidic medium | 8-(4-Aminophenoxy)-2-methylquinoline |
| H2/Pd-C | Catalytic hydrogenation | 8-(4-Aminophenoxy)-2-methylquinoline |
Oxidation Pathways: The 2-methyl group is the primary site for oxidation. Depending on the strength and type of the oxidizing agent, it can be converted to a hydroxymethyl, an aldehyde, or a carboxylic acid group. For instance, the oxidation of methyl-substituted quinolines to their corresponding carboxylic acids has been reported using various oxidizing agents. nih.gov Vanadium complexes have also been shown to be effective catalysts for the oxidation of methyl-substituted 8-hydroxyquinolines. mdpi.com The aromatic rings are generally stable to oxidation but can be degraded under harsh conditions.
Photochemical Reactivity and Light-Induced Transformations
The photochemical behavior of this compound is influenced by the presence of both the quinoline and nitroaromatic chromophores. Quinolines are known to undergo photochemical dearomative cycloadditions with alkenes, often proceeding through excited triplet states. nih.gov These reactions can rapidly generate molecular complexity by transforming the planar aromatic system into a three-dimensional structure.
The nitroaromatic group also imparts significant photochemical reactivity. Nitro compounds can undergo photoreduction or participate in photosensitized reactions. The photosensitized oxidation of 8-hydroxyquinoline (B1678124) derivatives, for instance, has been studied and is known to proceed via the formation of singlet oxygen. tsijournals.com The presence of the ether linkage may also allow for light-induced cleavage or rearrangement reactions, although such pathways are highly dependent on the specific reaction conditions and the presence of other reagents.
Mechanistic Investigations of Key Transformations Involving this compound
Mechanistic studies of reactions involving this compound build upon the fundamental principles of organic chemistry.
Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds via a two-step process. First, the π-system of the quinoline's benzene ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized arenium ion (sigma complex). The positive charge in this intermediate is delocalized across the ring system. In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com The regioselectivity is dictated by the ability of the existing substituents to stabilize the positive charge in the arenium ion.
Nucleophilic Aromatic Substitution (SNAr): The key transformation involving nucleophilic attack at C8 follows an addition-elimination mechanism. A nucleophile adds to the C8 carbon, breaking the aromaticity of the ring and forming a high-energy carbanionic intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by the electron-withdrawing nitro group on the phenoxy ring. In the subsequent step, the leaving group (4-nitrophenoxide) is eliminated, and the aromaticity of the quinoline ring is restored. The synthesis of quinoline derivatives through nucleophilic substitution is a common strategy. nih.gov
Nitro Group Reduction: The reduction of the nitro group to an amine is a multi-step process that involves the transfer of six electrons and six protons. The reaction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before reaching the final amino (-NH₂) product.
Photochemical Reactions: Mechanistically, photochemical transformations are initiated by the absorption of a photon, promoting the molecule to an excited electronic state (singlet or triplet). For quinolines, cycloadditions can occur from the triplet excited state, which behaves like a diradical and can react with alkenes in a stepwise manner involving radical intermediates. nih.gov Photosensitized reactions often involve energy transfer from an excited sensitizer (B1316253) to another molecule, such as oxygen, to generate reactive species like singlet oxygen. tsijournals.com
Molecular Interactions and in Vitro Biological Relevance of 2 Methyl 8 4 Nitrophenoxy Quinoline Strictly Non Clinical
Molecular Target Identification and Binding Studies (In Vitro)
The initial step in characterizing a novel compound involves identifying its direct molecular targets. This is typically achieved through a series of in vitro assays designed to measure binding affinity and functional interaction with purified biomolecules.
Enzyme Inhibition Mechanisms (e.g., protein kinases, proteases)
Studies on various quinoline (B57606) analogs have demonstrated inhibitory activity against a range of enzymes. nih.gov For instance, certain quinoline derivatives have been shown to inhibit cholinesterases and urease. researchgate.netmdpi.com However, specific enzyme inhibition assays for 2-Methyl-8-(4-nitrophenoxy)quinoline have not been reported in the available scientific literature. Therefore, its potential mechanisms of enzyme inhibition, whether targeting protein kinases, proteases, or other enzyme classes, remain uncharacterized.
Receptor Binding Assays with Isolated Receptors or Cell Lysates
Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors, such as G-protein coupled receptors or nuclear receptors. nih.gov While some quinoline derivatives have been explored for their receptor binding capabilities, there are no published studies detailing the binding affinity or selectivity of this compound for any isolated receptors or receptor populations within cell lysates.
Nucleic Acid Interaction Studies (In Vitro)
The quinoline scaffold is known to be capable of intercalating with DNA, a mechanism that can contribute to cytotoxic effects. nih.gov Studies on related compounds often involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism to investigate binding modes and affinity to DNA and RNA. At present, there is no published research specifically documenting the interaction between this compound and nucleic acids.
Cellular Pathway Modulation in Model Cell Lines (e.g., antiproliferative effects, apoptosis induction)
Following molecular target identification, research typically progresses to cellular models to understand the compound's effect on biological pathways. The antiproliferative and apoptotic effects of numerous quinoline derivatives have been documented against various cancer cell lines. nih.govnih.govbrieflands.com These studies often report IC50 values to quantify cytotoxic potency. For example, novel quinoline compounds have been shown to suppress cell proliferation and modulate the cell cycle. mdpi.com However, specific data on the antiproliferative activity or the ability of this compound to induce apoptosis in any model cell lines is not available in the literature.
Investigation of Specific Cellular Mechanisms (e.g., oxidative stress, metabolic modulation)
Cellular responses to chemical compounds are complex and can involve mechanisms such as the induction of oxidative stress or the modulation of cellular metabolism. nih.govnih.gov Oxidative stress is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them, which can lead to cellular damage. nih.gov Some 8-amino-quinoline derivatives have been evaluated for their effects on oxidative stress markers. nih.gov Despite the importance of these mechanisms, no studies have been published investigating whether this compound induces oxidative stress or alters metabolic pathways in cell-based assays.
Development as Molecular Probes or Fluorescent Tags for In Vitro Biological Imaging
The exploration of novel fluorophores for in vitro biological imaging is a dynamic field of research, with quinoline and its derivatives being a significant area of focus. nih.govresearchgate.net While direct studies on the application of this compound as a molecular probe or fluorescent tag are not extensively documented in current scientific literature, its structural components suggest a potential for such applications. This potential is rooted in the inherent photophysical properties of the quinoline scaffold and the electronic influence of its substituents. nih.gov
Quinoline itself is a foundational structure for many fluorescent compounds, and its derivatives have been developed into probes for a variety of biological targets and environments. researchgate.netacs.org The fluorescence of these molecules can be finely tuned through chemical modifications, affecting their absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. nih.gov
The development of a quinoline derivative like this compound for in vitro imaging would hypothetically involve several stages of investigation, from synthesis and spectroscopic characterization to evaluation in cellular models. The methyl group at the 2-position and the 4-nitrophenoxy group at the 8-position would be expected to modulate the electronic and steric properties of the quinoline core, thereby influencing its fluorescence characteristics.
For instance, the addition of an N-dimethyl group to a quinoline moiety has been shown to induce fluorescence, turning a bioactive molecule into a trackable fluorescent probe for cell imaging. nih.gov This highlights the principle that even small modifications can have a significant impact on the photophysical properties of quinoline derivatives.
Furthermore, quinoline-based probes have been successfully designed to detect specific analytes, such as metal ions and nitro-phenolic compounds, through mechanisms like chelation-enhanced fluorescence or photo-induced electron transfer. rsc.orgrsc.org The 4-nitrophenoxy group in the subject compound could potentially serve as a recognition site or a quencher that is modulated upon interaction with a target molecule or change in the microenvironment.
While empirical data for this compound is not available, a hypothetical characterization of its potential as a fluorescent probe would involve the collection of spectroscopic and photophysical data as illustrated in the tables below. These tables are representative of the types of data that would be crucial in evaluating its suitability for in vitro biological imaging.
Table 1: Hypothetical Spectroscopic Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Hexane | 1.88 | 320 | 400 | 80 |
| Dichloromethane | 8.93 | 325 | 415 | 90 |
| Acetonitrile | 37.5 | 330 | 430 | 100 |
| Ethanol | 24.5 | 335 | 440 | 105 |
| Water | 80.1 | 340 | 455 | 115 |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Table 2: Hypothetical Photophysical Parameters of this compound
| Parameter | Value | Conditions |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | In Ethanol |
| Fluorescence Quantum Yield (Φ_F) | 0.25 | In Ethanol, relative to quinine (B1679958) sulfate |
| Fluorescence Lifetime (τ) | 5 ns | In Ethanol |
| Photostability (Half-life) | > 1 hour | Continuous excitation at λ_abs |
Note: The data in this table is illustrative and not based on experimental results for this compound.
The successful development of this compound as a molecular probe would depend on a thorough investigation of these and other properties. Its utility in in vitro biological imaging would be determined by its brightness (a product of molar absorptivity and quantum yield), photostability, and its ability to selectively label or respond to specific cellular components or conditions.
Applications in Chemical and Material Science Non Biological/non Clinical
Role as Ligands in Catalysis
The 8-oxyquinoline scaffold is a classic bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions through its nitrogen and oxygen donor atoms. researchgate.netscirp.org The presence of the 2-methyl and 4-nitrophenoxy groups in 2-Methyl-8-(4-nitrophenoxy)quinoline modifies its steric and electronic properties, suggesting a nuanced role in catalysis.
The nitrogen atom of the quinoline (B57606) ring and the ether oxygen at the 8-position make this compound an excellent candidate for forming chelate rings with transition metals. Research on analogous compounds, particularly 2-methyl-8-hydroxyquinoline, demonstrates the formation of stable, catalytically active metal complexes.
For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been synthesized and shown to be effective catalysts for the oxidation of hydrocarbons and alcohols. mdpi.com The methyl group at the 2-position introduces steric hindrance around the metal center, which can influence the coordination geometry and facilitate the formation of specific complex structures, such as five-coordinated complexes. mdpi.com This structural control is crucial for catalytic activity. Vanadium complexes of 2-methyl-8-hydroxyquinoline, a close analog, have demonstrated high catalytic activity in the oxidation of cyclohexane, achieving significant product yields. mdpi.com
The electronic nature of the ligand also plays a critical role. The electron-withdrawing effect of the 4-nitro group on the phenoxy substituent in this compound would decrease the electron density on the coordinating oxygen atom. This can modulate the stability and redox potential of the resulting metal complex, thereby fine-tuning its catalytic properties. Studies on 5-nitro-8-hydroxyquinoline complexes confirm that the nitro group impacts the stability and speciation of the metal complexes in solution. mdpi.com
| Catalyst | Substrate | Oxidant | Co-catalyst | Max. Product Yield (%) | Reference |
|---|---|---|---|---|---|
| [VO(2-Me-quin)₂] | Cyclohexane | H₂O₂ | 2-Pyrazinecarboxylic acid (PCA) | 48% | mdpi.com |
Quinoline motifs are integral to many chiral ligands used in asymmetric catalysis, a field focused on producing enantiomerically pure compounds. researchgate.net While this compound is not inherently chiral, it serves as a valuable scaffold for the design of chiral ligands. Chiral centers can be introduced into the molecule or it can be used in conjunction with chiral metal centers or co-catalysts.
The electronic properties of substituents on the quinoline ligand are known to have a significant effect on the enantioselectivity of catalytic reactions. polyu.edu.hk For example, in the iridium-complex catalyzed asymmetric hydrogenation of quinolines, ligands with electron-withdrawing groups (such as a trifluoromethyl group) resulted in lower enantioselectivities compared to those with electron-donating groups. polyu.edu.hk This suggests that the potent electron-withdrawing 4-nitrophenoxy group in this compound would have a pronounced influence on the stereochemical outcome of such reactions, making it a target for systematic ligand tuning in asymmetric synthesis.
Furthermore, the field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral derivatives of quinoline could potentially act as organocatalysts, with the quinoline nitrogen providing a Lewis basic site for substrate activation.
Integration into Functional Materials
The rigid, aromatic structure and inherent electronic properties of the quinoline system make its derivatives, including this compound, attractive building blocks for advanced functional materials.
Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are renowned for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs). scirp.org The parent compound, 2-methyl-8-hydroxyquinoline (the precursor to the title compound), forms highly luminescent complexes with metals like zinc (Zn(II)).
A zinc complex with 2-methyl-8-hydroxyquinoline has been successfully employed as a dopant in OLEDs, producing green electroluminescence. The performance of such devices is directly tied to the electronic structure of the quinoline ligand. The introduction of the 4-nitrophenoxy group in this compound is expected to significantly modify these properties. The nitro group acts as a strong electron acceptor, which could lead to a red-shift in the emission wavelength (a change to longer wavelengths, such as yellow or orange) due to a smaller HOMO-LUMO energy gap. This highlights the potential for tuning the emission color of OLEDs by modifying the substituent on the 8-oxyquinoline ligand. Computational studies on the related 2-methyl-8-nitroquinoline (B1328908) confirm that the nitro group induces significant intramolecular charge transfer, a property beneficial for nonlinear optical (NLO) materials and other optoelectronic applications. researchgate.net
| Complex | Device Application | Emission Wavelength (nm) | Observed Color | Reference |
|---|---|---|---|---|
| (Me-HQ-H)[ZnI₂(Me-HQ)] | OLED Dopant | 517 and 539 | Green |
Additionally, the ability of 8-hydroxyquinoline derivatives to chelate metal ions and exhibit changes in fluorescence makes them suitable for use as chemosensors for metal ion detection. scirp.org
Quinoline derivatives are being explored for use in third-generation photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and organic solar cells. Their utility stems from their excellent thermal and chemical stability, and their tunable electronic energy levels (HOMO/LUMO). The structure of this compound features an electron-donating ether-linked aromatic system and an electron-accepting nitro group. This intramolecular donor-acceptor character is a highly desirable feature for photovoltaic materials, as it can promote efficient charge separation of photogenerated excitons, which is a critical step in converting light to electricity. While lead-based perovskites have shown excellent photovoltaic properties, concerns over toxicity drive research into alternatives, including stable organic semiconductors. rsc.org
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The planar aromatic rings of the quinoline and nitrophenyl moieties in this compound make it an ideal candidate for forming ordered structures via π-π stacking interactions. Additionally, the polar nitro group and ether linkage can participate in dipole-dipole interactions, contributing to the formation of well-defined supramolecular architectures.
These self-assembled structures can form the basis for novel nanomaterials with unique optical or electronic properties. Furthermore, metal complexes of quinoline derivatives can be used to synthesize nanoparticles. For instance, the synthesis of 2-methyl-6-nitroquinoline (B57331) has been successfully enhanced using silica-functionalized magnetite nanoparticles as a catalyst, demonstrating the interface between quinoline chemistry and nanomaterials. nih.gov
Use as Building Blocks for Advanced Organic Synthesis
This compound is a versatile organic compound that holds significant potential as a foundational building block for the synthesis of more complex molecular architectures. Its structure incorporates several key functional groups—a quinoline core, a reactive methyl group, an ether linkage, and a nitroaromatic moiety—each of which can be selectively targeted to construct a diverse array of novel derivatives. This multifaceted reactivity makes it a valuable precursor in the field of advanced organic synthesis for the development of new materials and chemical entities.
The strategic positioning of the 4-nitrophenoxy group at the 8-position of the 2-methylquinoline (B7769805) scaffold provides a handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the phenoxy ring, making it susceptible to nucleophilic aromatic substitution reactions. wikipedia.orgnumberanalytics.comlibretexts.org Furthermore, the nitro group itself can be readily reduced to an amino group, opening up a vast landscape of subsequent chemical modifications, including diazotization, acylation, and condensation reactions.
The quinoline nucleus, a privileged scaffold in medicinal and materials chemistry, offers additional sites for functionalization. nih.govscispace.com The nitrogen atom can be quaternized, and the heterocyclic ring can undergo various electrophilic substitution reactions, depending on the reaction conditions. The methyl group at the 2-position is also reactive and can participate in condensation reactions with aldehydes and other electrophiles. iipseries.org
The synthetic utility of this compound can be systematically explored through the selective manipulation of its key functional domains. The following sections detail potential synthetic transformations, illustrating its role as a versatile building block.
Transformations Involving the Nitro Group
The nitro group is arguably the most versatile functional handle on the this compound molecule. Its reduction to a primary amine is a gateway to a multitude of further derivatizations.
Table 1: Synthetic Transformations Targeting the Nitro Group
| Reaction | Reagents and Conditions | Product Class | Potential Applications |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, Ethanol; or SnCl₂, HCl | 8-(4-Aminophenoxy)-2-methylquinoline | Precursors for dyes, polymers, and pharmacologically active agents. |
| Diazotization and Azide Formation | 1. NaNO₂, HCl, 0-5 °C2. NaN₃ | 8-(4-Azidophenoxy)-2-methylquinoline | Click chemistry reagents, photoaffinity labels. |
| Amide Coupling | RCOCl, Pyridine (B92270); or RCOOH, DCC | N-(4-((2-Methylquinolin-8-yl)oxy)phenyl)amides | Novel ligands, functional materials. |
| Urea/Thiourea Formation | R-NCO or R-NCS | N-Aryl-N'-(4-((2-methylquinolin-8-yl)oxy)phenyl)ureas/thioureas | Supramolecular chemistry, anion sensors. |
Reactions at the Quinoline Core
The 2-methylquinoline core itself provides opportunities for further structural elaboration, enhancing the molecular complexity of the resulting compounds.
Table 2: Synthetic Transformations of the Quinoline Moiety
| Reaction | Reagents and Conditions | Product Class | Potential Applications |
|---|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide | Intermediates for further functionalization of the quinoline ring. |
| Condensation of the Methyl Group | ArCHO, Acetic Anhydride | 2-Styryl-8-(4-nitrophenoxy)quinoline derivatives | Fluorescent probes, organic dyes. |
| Quaternization | CH₃I, Acetonitrile | 1,2-Dimethyl-8-(4-nitrophenoxy)quinolinium iodide | Ionic liquids, phase-transfer catalysts. |
Cleavage and Modification of the Ether Linkage
The diaryl ether linkage can be cleaved under specific conditions to yield 2-methyl-8-hydroxyquinoline and derivatives of 4-nitrophenol (B140041). This reaction can be useful for releasing the quinoline core under controlled conditions or for the synthesis of other 8-substituted quinolines.
Table 3: Transformations Involving the Ether Linkage
| Reaction | Reagents and Conditions | Product Class | Potential Applications |
|---|---|---|---|
| Ether Cleavage | HBr, Acetic Acid; or BBr₃, CH₂Cl₂ | 2-Methyl-8-hydroxyquinoline | Precursor for other 8-substituted quinoline derivatives. mdpi.comnih.govscientific.net |
| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻), Heat | 2-Methyl-8-(4-substituted-phenoxy)quinolines | Synthesis of analogues with modified electronic properties. wikipedia.orgnih.gov |
The strategic combination of these transformations allows for the generation of a vast chemical space starting from this compound. Its utility as a building block is underscored by the ability to selectively address its different reactive sites, enabling a modular approach to the synthesis of complex organic molecules with tailored properties for applications in materials science and medicinal chemistry.
Emerging Research Directions and Future Outlook for 2 Methyl 8 4 Nitrophenoxy Quinoline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedlander syntheses. researchgate.net However, these methods often involve harsh conditions, hazardous reagents, and lengthy reaction times, which pose environmental and economic challenges. nih.govresearchgate.net Future research will focus on developing novel and sustainable, or "green," synthetic routes for 2-Methyl-8-(4-nitrophenoxy)quinoline and its analogues.
Key areas of development include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient and uniform heating. nih.gov
One-Pot Synthesis: Combining multiple reaction steps into a single procedure minimizes the use of solvents and reduces waste, making the process more efficient. nih.gov
Transition Metal-Catalyzed Reactions: The use of catalysts, such as palladium, can enable more efficient and selective formation of the ether linkage between the quinoline and nitrophenoxy moieties. researchgate.net
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ionic liquids is a critical aspect of sustainable chemistry. researchgate.net
A comparative overview of traditional versus potential sustainable synthetic approaches is presented below.
| Feature | Traditional Synthesis (e.g., Ullmann Condensation) | Future Sustainable Synthesis |
| Catalyst | Stoichiometric copper | Catalytic palladium or copper nanoparticles |
| Solvent | High-boiling point organic solvents (e.g., DMF, DMSO) | Water, ethanol, or supercritical CO₂ |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, sonication |
| Reaction Time | 12-24 hours | 10-60 minutes |
| Workup | Solvent extraction, column chromatography | Minimal purification, potential for catalyst recycling |
| Byproducts | Significant inorganic salt waste | Reduced waste streams |
Advanced Computational Modeling and Artificial Intelligence-Driven Design
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and predict spectroscopic properties (FT-IR, Raman), which can be compared with experimental data for structural validation. researchgate.net
Molecular Docking: This technique can predict how the molecule binds to specific biological targets, such as enzymes or receptors, providing insights into its potential mechanism of action. researchgate.net
AI and Machine Learning: AI-driven platforms can perform multi-parameter optimization to design novel molecules that not only have high activity but also possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov By analyzing structure-property relationships, AI can uncover patterns that guide the design of next-generation compounds. researchgate.net
The table below illustrates the types of properties that can be predicted for a library of virtual derivatives.
| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted Drug-Likeness Score | Predicted Toxicity Risk |
| Lead Compound | -8.5 | 0.75 | Low |
| Derivative A | -9.2 | 0.80 | Low |
| Derivative B | -7.8 | 0.65 | Medium |
| Derivative C | -9.5 | 0.78 | Low |
Exploration of Undiscovered Molecular Interactions and Mechanisms (In Vitro)
While computational tools provide valuable predictions, in vitro experimental validation is essential to understand the true biological activity of this compound. Future research will involve comprehensive in vitro studies to uncover its molecular interactions and mechanisms of action. This could build upon existing knowledge of how similar quinoline derivatives exert their effects. For instance, platinum complexes of halogenated 2-methyl-8-quinolinol derivatives have been shown to induce cancer cell death by causing cell cycle arrest and mitochondrial dysfunction. nih.gov
Key experimental approaches include:
Cytotoxicity Assays: Using techniques like the MTT assay to screen the compound against various cell lines (e.g., cancer and normal cells) to determine its potency and selectivity. nih.gov
Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes that are relevant to a particular disease.
Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell division at a specific phase (e.g., G1, S, or G2/M). nih.gov
Apoptosis Assays: Investigating whether the compound induces programmed cell death (apoptosis), a desirable mechanism for anticancer agents. nih.gov
| Assay Type | Objective | Potential Finding |
| MTT Assay | Determine cell viability after treatment | Selective cytotoxicity against a specific cancer cell line |
| Cell Cycle Analysis | Investigate effects on cell division | Arrest of cancer cells in the S phase |
| Western Blot | Measure levels of key regulatory proteins | Down-regulation of proteins like cyclin A and CDK2 |
| Mitochondrial Membrane Potential Assay | Assess impact on mitochondrial function | Indication of mitochondrial dysfunction in treated cells |
Innovations in Material Science Applications
Beyond its potential biological applications, the structural features of this compound make it a promising candidate for applications in material science. The quinoline ring is a well-known component in functional materials, and the 8-oxy-quinoline moiety is a classic bidentate ligand for coordinating with metal ions.
Future research could explore:
Metal Complexes: The synthesis of coordination complexes with various metal ions (e.g., platinum(II), iridium(III), zinc(II)). These complexes could be investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): As phosphorescent emitters.
Sensors: For the detection of specific metal ions or small molecules.
Catalysis: As catalysts in organic synthesis.
Functional Polymers: Incorporation of the quinoline moiety into polymer backbones to create materials with unique optical, thermal, or electronic properties.
The synthesis of platinum(II) complexes with related 2-methyl-8-quinolinol ligands has already been reported, demonstrating the feasibility of using this scaffold to create novel metal-containing materials with interesting biological and physical properties. nih.gov
Bridging Experimental and Theoretical Findings for Comprehensive Understanding
The most powerful approach to advancing the science of this compound is the integration of theoretical predictions with experimental results. This synergistic strategy creates a feedback loop where computational models guide experimental work, and experimental data is used to refine the models. mit.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Methyl-8-(4-nitrophenoxy)quinoline in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen at the 8-position of 2-methylquinoline with 4-nitrophenolate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) ensures high yields. Monitoring reaction progress by TLC and confirming purity via HPLC is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify quinoline protons (e.g., H-3 at δ ~8.8 ppm) and nitrophenoxy aromatic signals (δ ~7.5–8.2 ppm). Methyl groups appear as singlets (~δ 2.6 ppm).
- IR : Stretch frequencies for nitro groups (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and ether linkages (~1250 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ matching C₁₆H₁₃N₂O₃ (theoretical m/z 281.0926). Cross-validate with fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can they be addressed using software like SHELXL?
- Methodological Answer : Challenges include disorder in the nitrophenoxy group and twinning. SHELXL refinement strategies:
- Apply restraints for anisotropic displacement parameters.
- Use TWIN/BASF commands for twinned crystals.
- Validate with R-factor convergence (<0.05) and residual electron density maps. Example: Ruthenium complexes with similar quinoline ligands refined to R₁ = 0.049 using SHELXL .
Q. How does the introduction of a 4-nitrophenoxy group at the 8-position influence the electronic properties and reactivity of the quinoline ring system?
- Methodological Answer : The electron-withdrawing nitro group reduces electron density at the quinoline ring, enhancing electrophilic substitution at the 3- and 6-positions. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) show decreased HOMO energy (-6.2 eV vs. -5.8 eV for unsubstituted quinoline), correlating with oxidative stability. Experimental reactivity assays (e.g., bromination kinetics) confirm regioselectivity shifts .
Q. What methodologies are employed to assess the environmental persistence and biodegradation pathways of this compound under aerobic conditions?
- Methodological Answer :
- Microbial Assays : Use Pseudomonas sp. strains in batch reactors with quinoline as the sole carbon source. Monitor NH₄⁺ release (via indophenol method) to track nitrogen metabolism.
- Metabolite Profiling : LC-MS/MS identifies intermediates like hydroxylated derivatives.
- Toxicity Testing : Compare IC₅₀ values for ammonia-oxidizing bacteria (e.g., Nitrosomonas) to evaluate inhibition by degradation byproducts .
Data Contradiction and Resolution
Q. How can conflicting data in spectroscopic analysis (e.g., ambiguous NOESY correlations) be resolved for this compound derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Resolve overlapping signals by cooling to 243 K.
- Computational Modeling : Overlay DFT-optimized structures with NOESY data (e.g., using MestReNova).
- Alternative Techniques : Use X-ray crystallography as a definitive structural validation tool .
Experimental Design Considerations
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
